molecular formula C7H12ClN3O2S B2378460 1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride CAS No. 2260937-05-9

1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride

Cat. No.: B2378460
CAS No.: 2260937-05-9
M. Wt: 237.7
InChI Key: YSGTZGHLOJCPBB-UHFFFAOYSA-N
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Description

1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C7H11N3O2S. It is known for its unique structure, which includes a pyrazole ring and a thiolane ring with a dioxo substitution.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride typically involves the reaction of 1,1-dioxothiolane with pyrazol-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxo group to a thiol group.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride include:

  • 1-(1,1-Dioxothiolan-3-yl)-dithiocarbamate
  • 1-(1,1-Dioxothiolan-3-yl)pyrazole
  • 1-(1,1-Dioxothiolan-3-yl)thiazole

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a pyrazole ring and a thiolane ring with a dioxo substitution. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S.ClH/c8-6-3-9-10(4-6)7-1-2-13(11,12)5-7;/h3-4,7H,1-2,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGTZGHLOJCPBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C=C(C=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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